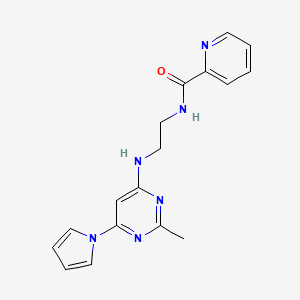

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring. Pyrrole is a five-membered aromatic heterocycle, like benzene and pyridine, and is less basic, with an electron-rich nitrogen atom. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can include nucleophilic addition-cyclization processes.Scientific Research Applications

Development and Synthesis

- Kilogram-Scale Synthesis : A study detailed the kilogram-scale synthesis of a related compound, showcasing advancements in chemical synthesis techniques for medicinal applications. This process involved complex steps such as pyridine N-oxidation and SNAr reaction, highlighting the chemical's potential for large-scale production for clinical trials (Thomas K. David et al., 2017).

Chemical Synthesis Techniques

- Intramolecular Amination : Research on efficient synthesis methods for azetidines, pyrrolidines, and indolines via palladium-catalyzed intramolecular amination of C-H bonds showcased the versatility of picolinamide derivatives in organic synthesis (G. He et al., 2012).

Antitumor and Tuberculostatic Activities

- Antitumor Activity : Amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, a compound structurally similar to picolinamide derivatives, have been synthesized and evaluated for their antineoplastic activity, indicating the potential of such compounds in cancer treatment (M. Liu et al., 1992).

- Tuberculostatic Activity : Novel N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives were synthesized and tested for activity against Mycobacterium tuberculosis, showcasing the compound's potential in addressing tuberculosis (A. Bogdanowicz et al., 2012).

Mechanistic Studies and Enzyme Inhibition

- Inhibition of Poly (ADP-ribose) Synthetase : Picolinamide was found to be a strong inhibitor of poly (ADP-ribose) synthetase, suggesting its potential in preventing streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets (H. Yamamoto & H. Okamoto, 1980).

Structural and Physical Chemistry

- Amide Rotational Barriers : Studies on the amide rotational barriers in picolinamide and nicotinamide provided insights into the energetics of these systems, which is crucial for understanding the pharmacological activities of such compounds (Ryan A. Olsen et al., 2003).

Ethylene Biosynthesis Inhibition

- Inhibition of Ethylene Biosynthesis : A study found that picolinamide derivatives can inhibit ethylene biosynthesis, suggesting potential applications in regulating plant metabolism and extending the shelf life of fruits and flowers (Xiangzhong Sun et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-13-21-15(12-16(22-13)23-10-4-5-11-23)19-8-9-20-17(24)14-6-2-3-7-18-14/h2-7,10-12H,8-9H2,1H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLUQKCYSKBILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide;hydrochloride](/img/structure/B2713065.png)

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)

![3-[2-(Methoxymethyl)oxiran-2-yl]oxane](/img/structure/B2713073.png)

![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2713083.png)